molecular formula C14H11NO3 B14764690 Methyl 6-(4-formylphenyl)nicotinate

Methyl 6-(4-formylphenyl)nicotinate

Cat. No.: B14764690
M. Wt: 241.24 g/mol
InChI Key: MUKWGTOCRMSYLI-UHFFFAOYSA-N
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Description

Methyl 6-(4-formylphenyl)nicotinate is an organic compound with the molecular formula C14H11NO3 It is a derivative of nicotinic acid and features a formyl group attached to a phenyl ring, which is further connected to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-formylphenyl)nicotinate typically involves multiple steps. One common method starts with 6-methyl nicotinate as the raw material. The process involves the following steps :

    Bromination: 6-methyl nicotinate is reacted with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate.

    Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, yielding 6-dibromomethyl nicotinate.

    Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves maintaining specific reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-formylphenyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: 6-(4-carboxyphenyl)nicotinate.

    Reduction: 6-(4-hydroxymethylphenyl)nicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-formylphenyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-formylphenyl)nicotinate is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a formyl group and a phenyl ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 6-(4-formylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)12-6-7-13(15-8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3

InChI Key

MUKWGTOCRMSYLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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